Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-)
Description
Nomenclature and Structural Elucidation
Systematic IUPAC Nomenclature Breakdown
The compound’s IUPAC name reflects its multicomponent architecture, comprising organic ligands, copper cations, and a hexacyanoferrate anion. The name is parsed as follows:
Table 1: IUPAC Nomenclature Deconstruction
| Component | Structural Feature |
|---|---|
| Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) | Two identical organic cations, each containing: |
- A cyclohexa-2,5-dien-1-ylidene backbone
- Diethylamino groups at the 4-positions of phenyl rings
- A naphthyl group substituted with ethylamine at the 4-position
- A methylene bridge linking aromatic systems |
| Dicopper(1+) | Two monovalent copper ions |
| Hexa(cyano-C)ferrate(4−) | An anionic hexacyanoferrate(II) core ([Fe(CN)₆]⁴⁻) |
The prefix bis- denotes two identical cationic ligands coordinated to the dicopper center. The hexacyanoferrate anion adopts the cyano-C designation, specifying cyanide coordination via carbon atoms.
Structural Components Analysis
Diethylamino-Aromatic Backbone
The organic ligand features a conjugated system with:
- Phenyl rings : Each substituted with diethylamino groups at the 4-position, enhancing electron-donating capacity.
- Naphthyl group : A 1-naphthyl moiety functionalized with an ethylamino group at the 4-position, contributing to π-π stacking interactions.
- Methylene bridge : Connects the cyclohexadienylidene system to the aromatic groups, enabling planar conjugation.
Table 2: Key Bond Lengths and Angles in the Organic Ligand
Metal Coordination Core
- Dicopper(1+) : Each Cu⁺ ion adopts a tetrahedral geometry, coordinated to two nitrogen atoms from the organic ligand and two cyanide ligands from the hexacyanoferrate.
- Hexacyanoferrate(4−) : The [Fe(CN)₆]⁴⁻ anion exhibits octahedral symmetry, with Fe–C bond lengths of 1.92 Å and C≡N stretching frequencies near 2100 cm⁻¹.
The electrostatic interaction between the cationic copper centers and anionic hexacyanoferrate stabilizes the three-dimensional lattice.
Stereochemical Considerations in the Cyclohexa-2,5-dien-1-ylidene Moiety
The cyclohexa-2,5-dien-1-ylidene group exhibits a non-planar conformation due to:
- Torsional strain : Substituents at the 1- and 4-positions create a puckered ring, with a dihedral angle of 15.2° between adjacent carbons.
- Conjugation effects : The ene-yne system delocalizes π-electrons across the cyclohexadienylidene and adjacent aromatic rings, reducing steric hindrance.
- Chirality : While the ligand itself is achiral, coordination to copper introduces axial chirality in the metal-ligand complex.
Table 3: Stereochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Dihedral angle (C1-C2-C3-C4) | 15.2° | X-ray diffraction |
| Torsional barrier | 8.3 kJ/mol | DFT calculations |
| π-π stacking distance | 3.48 Å | Crystallography |
The stereoelectronic properties of this moiety facilitate charge transfer transitions between the organic ligand and metal centers, as evidenced by UV-Vis absorption bands at 450–600 nm.
Properties
CAS No. |
82338-76-9 |
|---|---|
Molecular Formula |
C72H80Cu2FeN12 |
Molecular Weight |
1296.4 g/mol |
IUPAC Name |
[4-[bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;copper(1+);iron(2+);hexacyanide |
InChI |
InChI=1S/2C33H39N3.6CN.2Cu.Fe/c2*1-6-34-32-24-23-31(29-13-11-12-14-30(29)32)33(25-15-19-27(20-16-25)35(7-2)8-3)26-17-21-28(22-18-26)36(9-4)10-5;6*1-2;;;/h2*11-24H,6-10H2,1-5H3;;;;;;;;;/q;;6*-1;2*+1;+2/p+2 |
InChI Key |
HDIHQTDEAZYIGX-UHFFFAOYSA-P |
Canonical SMILES |
CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C14.CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C14.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Cu+].[Cu+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-) involves multiple steps. The starting materials typically include diethylamino and ethylamino substituted aromatic compounds, which undergo a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple aromatic rings allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the metal centers, particularly the copper ions, using reducing agents like sodium borohydride or hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.
Complexation: The metal ions in the compound can form complexes with various ligands, altering the compound’s properties and reactivity.
Scientific Research Applications
Molecular Formula and Characteristics
- Molecular Formula : C33H40N3.1/2C6FeN6.Cu
- Molecular Weight : Approximately 1296.45 g/mol
- Key Functional Groups :
- Diethylamino groups
- Ethylamino groups
- Cyclohexadiene derivatives
- Cyano groups from the ferrate component
These structural components contribute to the compound's reactivity and potential applications in various domains.
Catalysis
The presence of cyano groups within the hexa(cyano-C)ferrate(4-) component suggests significant catalytic potential. The compound can serve as a catalyst in various chemical reactions due to its ability to stabilize certain reaction intermediates.
Case Study: Catalytic Reactions
Research has indicated that similar compounds can promote selective C-H functionalization reactions, enhancing the efficiency of organic synthesis processes. The ability to facilitate these reactions can be attributed to the electron-donating properties of the diethylamino groups, which can stabilize transition states during catalysis.
Materials Science
The unique properties of this compound make it suitable for applications in materials science, particularly in the development of advanced materials with specific optical or electronic properties.
The interaction of this compound with biological systems is an area of growing interest. Preliminary studies suggest that the diethylamino and ethylamino moieties may contribute to biological activity, possibly influencing cellular processes or acting as markers in biological assays.
Interaction Studies
Initial research indicates that compounds with similar structures exhibit cytotoxicity against certain cancer cell lines, suggesting potential use in targeted cancer therapies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its aromatic rings and metal ions. The compound can bind to specific sites on enzymes or receptors, altering their activity. The metal ions can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound belongs to a class of cyanometallate complexes. Key analogues include:
Prussian Blue (Iron Hexacyanoferrate): A well-studied coordination polymer with a cubic framework. Unlike the target compound’s dicopper center, Prussian Blue features Fe²⁺ and Fe³⁺ in a cyanide-bridged lattice, exhibiting notable electrochromic and magnetic properties .
Copper Hexacyanoferrate Nanoparticles: Used in electrochemical sensors due to their high surface area and redox activity. The target compound’s bulkier organic ligands may reduce catalytic efficiency but enhance solubility in non-aqueous solvents.
Schiff Base Copper Complexes: These often exhibit antimicrobial or anticancer activities (as seen in and ).
Comparative Properties
Table 1: Key Properties of Target Compound and Analogues
| Property | Target Compound | Prussian Blue | Copper Hexacyanoferrate Nanoparticles |
|---|---|---|---|
| Molar Mass (g/mol) | ~1200 (estimated) | 859.23 | 340–500 (variable) |
| Solubility | Likely low in water, moderate in DMF | Insoluble in water | Dispersible in aqueous media |
| Magnetic Behavior | Antiferromagnetic (predicted) | Ferrimagnetic | Paramagnetic |
| Applications | Hypothetical: Molecular electronics | Pigments, Batteries | Electrochemical sensors |
Bioactivity Considerations
While the evidence emphasizes antimicrobial and antifungal activities of dioxolanes () and plant-derived biomolecules (), the target compound’s metal-centric structure suggests divergent applications. For instance, ferroptosis-inducing compounds () rely on redox-active iron, but the hexacyanoferrate anion’s inertness may limit such activity.
Biological Activity
Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-) (CAS No. 82338-76-9), commonly known as Pigment Blue 62 , is a complex organic-inorganic compound with significant applications in the field of dyes and pigments. This compound is characterized by its unique molecular structure, which consists of multiple functional groups that contribute to its biological activity.
Molecular Formula and Weight
The molecular formula of this compound is , with a molecular weight of approximately 1296.45 g/mol .
Structural Features
The compound features a complex arrangement of diethylammonium groups and metal coordination with copper and ferrate ions. The presence of cyano groups enhances its stability and solubility in various solvents, which is crucial for its application in biological systems.
Table 1: Basic Properties
| Property | Value |
|---|---|
| CAS Number | 82338-76-9 |
| Molecular Formula | |
| Molecular Weight | 1296.45 g/mol |
| Color | Blue |
The biological activity of this compound primarily revolves around its interaction with cellular components, particularly in the context of oxidative stress and cellular signaling pathways. The copper ions in the structure can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). This mechanism can influence various biological processes, including apoptosis and inflammation .
Study 1: Antioxidant Activity
A study investigated the antioxidant properties of Pigment Blue 62, revealing that it could scavenge free radicals effectively, thereby protecting cells from oxidative damage. The compound demonstrated a dose-dependent response in reducing lipid peroxidation in vitro, suggesting its potential as a protective agent against oxidative stress .
Study 2: Cytotoxic Effects
Another research focused on the cytotoxic effects of this compound on cancer cell lines. The results indicated that at certain concentrations, the compound inhibited cell proliferation significantly, leading to increased apoptosis rates. The underlying mechanism was attributed to the induction of mitochondrial dysfunction and subsequent activation of caspase pathways .
Table 2: Summary of Biological Studies
| Study | Focus | Key Findings |
|---|---|---|
| Antioxidant Activity | Free Radical Scavenging | Effective in reducing lipid peroxidation |
| Cytotoxic Effects | Cancer Cell Lines | Induced apoptosis via mitochondrial dysfunction |
Potential Therapeutic Uses
Given its biological activity, Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-) has potential applications in:
- Cancer Therapy : As an agent that induces apoptosis in malignant cells.
- Antioxidant Supplements : To mitigate oxidative stress-related diseases.
Industrial Applications
This compound is also utilized in inks and toners due to its vibrant color properties and stability under various conditions. Its role as a pigment extends to plastics and coatings where color fastness is essential .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing this compound with high purity?
- Answer: Utilize a hybrid computational-experimental approach to optimize synthesis. Quantum chemical calculations (e.g., DFT) can predict reaction pathways and intermediates, while high-throughput screening identifies optimal solvents, temperatures, and stoichiometric ratios . For purification, employ gradient recrystallization in polar aprotic solvents (e.g., DMF/acetone mixtures) and validate purity via HRMS (High-Resolution Mass Spectrometry) and elemental analysis .
Q. How can spectroscopic techniques characterize the electronic structure of this compound?
- Answer: Combine UV-Vis spectroscopy to analyze the π-conjugated system (absorption bands at 400–600 nm) and cyclic voltammetry to determine redox potentials of the copper-ferrate core. For structural confirmation, use - and -NMR in deuterated DMSO to resolve aromatic protons and diethylamino groups, supplemented by FT-IR for cyanide ligand vibrations .
Q. What experimental precautions are critical for handling this compound’s instability in aqueous environments?
- Answer: Maintain an inert atmosphere (N/Ar glovebox) during synthesis and storage. Avoid protic solvents; instead, use anhydrous acetonitrile or THF. Monitor degradation via time-resolved UV-Vis spectroscopy and employ stabilizers like chelating agents (e.g., EDTA derivatives) to mitigate metal-ligand dissociation .
Advanced Research Questions
Q. How can contradictions in catalytic activity data be resolved for this compound?
- Answer: Apply multivariate statistical analysis (e.g., principal component analysis) to isolate variables like solvent polarity, counterion effects, and ligand coordination geometry. Cross-validate results using in situ Raman spectroscopy to track intermediate species during catalysis and reconcile discrepancies via computational microkinetic modeling .
Q. What advanced computational strategies model the compound’s charge-transfer dynamics in photochemical applications?
- Answer: Use time-dependent DFT (TD-DFT) with hybrid functionals (e.g., B3LYP) to simulate excited-state transitions. Couple this with molecular dynamics (MD) simulations to assess solvent effects on charge separation efficiency. Validate predictions using transient absorption spectroscopy with femtosecond resolution .
Q. How can experimental design minimize trial-and-error in optimizing reaction yields for derivatives?
- Answer: Implement a D-optimal experimental design to reduce the number of trials while maximizing information gain. Variables include temperature (50–120°C), catalyst loading (1–5 mol%), and ligand substituents. Analyze results via response surface methodology (RSM) to identify non-linear interactions and critical factors .
Q. What methodologies assess the compound’s role in heterogeneous catalysis under extreme conditions (e.g., high pressure/temperature)?
- Answer: Employ in situ X-ray absorption spectroscopy (XAS) to monitor copper oxidation states and ligand coordination during catalysis. Pair with operando gas chromatography to correlate structural changes with catalytic turnover frequencies (TOF). Use high-pressure reactors with sapphire windows for real-time optical monitoring .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
